molecular formula C9H9F2NO B6272363 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol CAS No. 1700310-88-8

7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No. B6272363
CAS RN: 1700310-88-8
M. Wt: 185.2
InChI Key:
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Description

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol is a synthetic compound that is of interest to scientists due to its unique properties and potential applications. It is a fluorinated derivative of tetrahydroquinoline, a heterocyclic aromatic compound. This compound has been studied for its potential use in medicinal chemistry, materials science, and other fields.

Scientific Research Applications

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol has been studied for its potential use in medicinal chemistry and materials science. In medicinal chemistry, it has been studied for its potential use as a drug candidate for the treatment of various diseases. In materials science, it has been studied for its potential use as a fluorescent probe for various biological and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors, leading to its potential use as a drug candidate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes and receptors, which can lead to the inhibition of certain biological processes. In vivo studies have shown that it can reduce inflammation and pain, and can also act as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The advantages of using 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol in laboratory experiments include its low cost, low toxicity, and easy synthesis. The main limitation of using this compound in laboratory experiments is its lack of specificity, which can lead to the inhibition of unintended targets.

Future Directions

The future of 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol is promising. Further research is needed to fully understand its mechanism of action and to identify its potential applications in medicinal chemistry and materials science. Additionally, more research is needed to develop more specific inhibitors of enzymes and receptors, as well as to identify new therapeutic targets for this compound. Finally, more research is needed to identify potential side effects and toxicity of this compound.

Synthesis Methods

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol is synthesized through a two-step reaction. In the first step, a difluorination reaction is performed using a difluorinating agent such as N-fluorobenzene-sulfonimide (NFSI) and an organic base such as potassium carbonate. The second step involves a cyclization reaction to form the tetrahydroquinoline ring structure. The reaction is performed using a base such as sodium hydroxide and a catalyst such as palladium acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-difluoroaniline", "acetaldehyde", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "sodium carbonate", "methanol" ], "Reaction": [ "Step 1: Protection of the amino group of 2,3-difluoroaniline with acetaldehyde in the presence of sulfuric acid to form N-(2,3-difluorophenyl)acetamide.", "Step 2: Reduction of N-(2,3-difluorophenyl)acetamide with sodium borohydride in methanol to form 7,8-difluoro-1,2,3,4-tetrahydroquinoline.", "Step 3: Oxidation of 7,8-difluoro-1,2,3,4-tetrahydroquinoline with hydrogen peroxide in the presence of acetic acid to form 7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol.", "Step 4: Neutralization of the reaction mixture with sodium carbonate and extraction of the product with methanol." ] }

CAS RN

1700310-88-8

Molecular Formula

C9H9F2NO

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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